molecular formula C14H14ClF2N5 B12071718 2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine

2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine

Cat. No.: B12071718
M. Wt: 325.74 g/mol
InChI Key: ZRAQHHZQJMGFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro and propyl group, and a guanidine moiety attached to a difluorophenyl group.

Preparation Methods

The synthesis of 2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine typically involves multi-step organic reactions. The starting materials often include 4-chloro-6-propylpyrimidine and 2,4-difluoroaniline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar compounds to 2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine include other pyrimidine derivatives and guanidine-containing compounds These similar compounds may share structural features but differ in their specific substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C14H14ClF2N5

Molecular Weight

325.74 g/mol

IUPAC Name

2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine

InChI

InChI=1S/C14H14ClF2N5/c1-2-3-9-7-12(15)21-14(19-9)22-13(18)20-11-5-4-8(16)6-10(11)17/h4-7H,2-3H2,1H3,(H3,18,19,20,21,22)

InChI Key

ZRAQHHZQJMGFOB-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)F)F)Cl

Canonical SMILES

CCCC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.